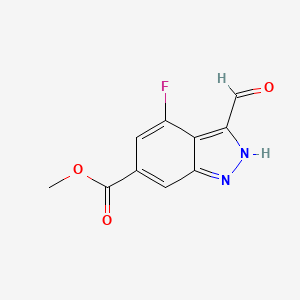

Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 4-fluoro-3-formyl-2H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O3/c1-16-10(15)5-2-6(11)9-7(3-5)12-13-8(9)4-14/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWMSVPMILOVOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNC(=C2C(=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646374 | |

| Record name | Methyl 4-fluoro-3-formyl-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-50-6 | |

| Record name | Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-fluoro-3-formyl-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Safe Handling of Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a common motif in a variety of pharmacologically active molecules, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][2] The presence of a fluorine atom, an aldehyde group, and a methyl ester in the structure of Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate suggests its potential as a versatile building block in the synthesis of novel therapeutic agents.[3][4]

Given the compound's likely use in a research and development setting, a thorough understanding of its safety profile and proper handling procedures is paramount. This guide provides a comprehensive overview of the available safety data for Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate and related compounds, and outlines best practices for its safe handling, storage, and disposal. As with any novel chemical, it is prudent to treat this compound with a high degree of caution, assuming it may have unknown hazards.[5]

Hazard Identification and Classification

Based on data for analogous compounds, Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate is anticipated to be classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[6] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[6] |

GHS Label Elements:

-

Pictogram:

-

Health Hazard

-

-

Signal Word: Warning[7]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash skin thoroughly after handling.[6]

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P330: Rinse mouth.[6]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[6]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[6]

-

P362: Take off contaminated clothing and wash before reuse.[6]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[6]

-

P405: Store locked up.[6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

-

Caption: GHS Hazard Identification Process

Toxicological Profile

A detailed toxicological profile for Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate has not been established. The hazard assessment is based on the functional groups present in the molecule and data from analogous compounds.

-

Acute Toxicity: Expected to be harmful if swallowed.[6] Ingestion may lead to gastrointestinal irritation.[8]

-

Skin Irritation: The presence of the aldehyde and aromatic ester functionalities suggests a potential for skin irritation upon direct contact.[8][9]

-

Eye Irritation: The compound is expected to cause serious eye irritation.[6] Direct contact with the eyes may cause redness, pain, and potential damage.[9]

-

Respiratory Irritation: As a solid, inhalation of dust particles may irritate the respiratory tract.[8]

-

Sensitization: There is no specific data to suggest that this compound is a skin or respiratory sensitizer, but this possibility should not be ruled out.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for this compound. In the absence of data, it should be handled as a compound with unknown long-term health effects.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure when handling Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate.[10]

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing and preparing solutions, should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[5]

-

Ventilation: Ensure adequate general laboratory ventilation.

Caption: Hierarchy of Controls for Exposure

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles that conform to ANSI Z-87 standards are mandatory.[11] A face shield should be worn in situations where there is a risk of splashing.[12]

-

Hand Protection: Chemical-resistant gloves are required. Butyl rubber or nitrile gloves are recommended for protection against a wide variety of chemicals, including aldehydes and esters.[13][14] Gloves should be inspected for defects before use and changed immediately if contaminated.[12]

-

Skin and Body Protection: A flame-retardant laboratory coat should be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron or coveralls should be considered.[12] Closed-toe shoes are mandatory.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or for emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. Respirator use requires a formal respiratory protection program, including fit testing and training.[10]

First-Aid Measures

In case of any exposure, seek immediate medical attention and provide the attending physician with this safety information.[15]

-

Inhalation: Move the affected person to fresh air.[16] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[17]

-

Skin Contact: Immediately remove all contaminated clothing.[18] Flush the affected skin with copious amounts of water for at least 15 minutes.[5][19] If skin irritation persists, seek medical attention.[15]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[18]

-

Ingestion: Do NOT induce vomiting.[17] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[16] Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.[15]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[17]

-

Specific Hazards Arising from the Chemical: The thermal decomposition of this compound may produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[17] As with many organic compounds, it may be combustible at high temperatures.

-

Protective Equipment and Precautions for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[8]

Accidental Release Measures (Spill and Leak Procedures)

Minor Spills

For small spills that can be handled safely by trained personnel:[20]

-

Alert Personnel: Notify others in the immediate area of the spill.[21]

-

Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.[22]

-

Containment: Prevent the further spread of the solid material.

-

Cleanup: Carefully sweep the solid material to avoid generating dust.[20] Place the spilled material into a labeled, sealed container for hazardous waste disposal.[23]

-

Decontamination: Clean the spill area with soap and water.[20]

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[23]

Major Spills

For large spills or spills in poorly ventilated areas:[20]

-

Evacuate: Immediately evacuate the area and alert others.[5]

-

Isolate: Close the doors to the affected area and post warning signs.[20]

-

Emergency Services: Contact your institution's emergency response team or local emergency services.[5]

-

Provide Information: Be prepared to provide information about the spilled material to emergency responders.[5]

Caption: Spill Response Workflow

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust.[24] Use only in a chemical fume hood. Wash hands thoroughly after handling.[9]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][8] Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C10H7FN2O3 |

| Molecular Weight | 222.17 g/mol |

| Appearance | Solid (likely a powder or crystalline solid) |

| Storage Temperature | Room temperature, sealed in a dry environment[7] |

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under recommended storage conditions.[8]

-

Conditions to Avoid: Avoid dust formation, excess heat, and exposure to incompatible materials.[8]

-

Incompatible Materials: Strong oxidizing agents, strong acids.[8]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[17]

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. This material should be treated as hazardous waste. Do not allow it to enter drains or waterways.[24]

References

- University of Michigan. (n.d.). 2.6 Chemical Spill Response. Environment, Health & Safety.

- Canadian Centre for Occupational Health and Safety. (2023, June 14). Spill Response - Chemicals.

- Coast2Coast. (2024, January 31). First Aid for Chemical Exposure.

- TWU. (n.d.). Novel Chemicals with Unknown Hazards SOP.

- University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety.

- University of Nebraska-Lincoln. (2022, November). Personal Protective Equipment for Chemical Exposures (7/24).

- Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety.

- American Chemical Society. (1995). Guide for Chemical Spill Response.

- Florida International University. (n.d.). Spill Response Procedures. Environmental Health and Safety.

- Queen Mary University of London. (n.d.). First Aid Treatment for Lab Workers.

- DQE. (n.d.). Chemical Resistant Gloves - Personal Protective Equipment.

- Fisher Scientific. (2009, February 23).

- The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.

- University of California, San Diego. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.

- Thermo Fisher Scientific. (2025, September 5).

- University of Illinois. (2026, January 28). Personal Protective Equipment. Division of Research Safety.

- LabsControlling. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.

- U.S. Environmental Protection Agency. (2025, October 15). 4-Fluoro-1H-indazole-3-carboxamide - Toxics Release Inventory.

- BLD Pharm. (n.d.).

- El-Faham, A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.

- MilliporeSigma. (2025, August 20).

- Sigma-Aldrich. (n.d.).

- Fisher Scientific. (2015, March 24).

- Fisher Scientific. (2010, November 24).

- Wang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.

- Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

- Taylor & Francis. (n.d.). Indazole – Knowledge and References.

- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.

- Carl ROTH. (2025, March 31).

- Wang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Ossila. (n.d.). 4-Fluoro-1H-indazole | CAS Number 341-23-1.

- MilliporeSigma. (2024, July 13).

- ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.

- Der Pharma Chemica. (n.d.).

- AbMole BioScience. (n.d.). Material Safety Data Sheet of 6-Fluoro-1-Methyl-1H-Indole-3-Carboxylic Acid.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. twu.edu [twu.edu]

- 6. Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate | 1000341-53-6 [sigmaaldrich.com]

- 7. 885521-44-8|Methyl 4-fluoro-1H-indazole-6-carboxylate|BLD Pharm [bldpharm.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. falseguridad.com [falseguridad.com]

- 11. ehs.unl.edu [ehs.unl.edu]

- 12. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]

- 13. dqeready.com [dqeready.com]

- 14. safety.fsu.edu [safety.fsu.edu]

- 15. safety.fsu.edu [safety.fsu.edu]

- 16. abmole.com [abmole.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

- 19. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 20. ehs.umich.edu [ehs.umich.edu]

- 21. ehs.fiu.edu [ehs.fiu.edu]

- 22. ccny.cuny.edu [ccny.cuny.edu]

- 23. acs.org [acs.org]

- 24. carlroth.com [carlroth.com]

Strategic Sourcing and Validation: Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate

[1]

Executive Summary & Chemical Profile[1][2][3]

Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate is a high-value heterocyclic building block, primarily utilized in the discovery of PARP inhibitors (poly ADP-ribose polymerase) and next-generation kinase inhibitors.[1] Its structure features a "privileged scaffold"—the indazole core—functionalized with a fluorine atom at C4 to modulate metabolic stability and pKa, and a formyl group at C3 serving as a versatile handle for reductive aminations or olefination reactions.

Sourcing this intermediate presents a specific challenge: the reactive C3-aldehyde moiety renders the molecule susceptible to oxidation and hydration, often leading to purity degradation during long-term storage.[1] Consequently, "in-stock" status is rare, and most suppliers operate on a "make-to-order" basis.[1]

Chemical Identity

| Property | Specification |

| Chemical Name | Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate |

| CAS Number | 885521-50-6 |

| Molecular Formula | C₁₀H₇FN₂O₃ |

| Molecular Weight | 222.17 g/mol |

| Key Precursor | Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate (CAS: 885521-41-5 ) |

| SMILES | COC(=O)C1=CC2=C(C(F)=C1)C(C=O)=NN2 |

Commercial Supply Landscape

The supply chain for this molecule is bifurcated into Specialized Building Block Vendors (high probability of stock/short lead time) and Aggregators (longer lead times).

Tier 1: Primary Suppliers (High Reliability)

These vendors specialize in fluorinated heterocycles and are most likely to hold stock or have validated routes for rapid synthesis.

| Supplier | Catalog / Ref ID | Notes on Availability |

| BLD Pharm | BD752823 | Primary Source. Often lists inventory; strong capability in indazole chemistry.[1] |

| ChemPur | Consult CAS | German distributor; reliable for European logistics but often sources from Asia. |

| Accela Chem | Consult CAS | Strong presence in Shanghai; likely the original manufacturer for many Western distributors. |

| Enamine | Custom / Catalog | While not always in the public catalog, Enamine holds the largest stock of building blocks globally. If not listed, they likely hold the 3-bromo precursor. |

Tier 2: The "Synthetic Contingency" Strategy

If the aldehyde (CAS 885521-50-6) is out of stock or has a lead time >4 weeks, the most efficient strategy is to purchase the 3-bromo precursor and perform a one-step formylation in-house.[1] This precursor is significantly more stable and widely available.[1]

Technical Sourcing Strategy: The "Make vs. Buy" Decision

For drug development programs where timeline is critical, relying on a single vendor for an unstable aldehyde is risky. Use the following decision matrix to determine your procurement path.

Figure 1: Strategic decision tree for sourcing unstable heterocyclic aldehydes.

Synthetic Utility & Contingency Protocol

If you must synthesize this compound from the commercial 3-bromo precursor (CAS 885521-41-5), the following protocol is the industry standard for installing a formyl group on electron-deficient indazoles.

Protocol: Lithium-Halogen Exchange / Formylation

-

Reaction Type: Metal-Halogen Exchange followed by electrophilic trapping.[1]

-

Substrate: Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate.[1][2][3][4]

-

Reagents: Isopropylmagnesium chloride (TurboGrignard) or n-Butyllithium (requires N-protection first), DMF (N,N-Dimethylformamide).

Critical Step: The N1-position of the indazole is acidic.[1]

-

Protection: Protect N1 with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) to prevent deprotonation by the organolithium reagent.

-

Exchange: Treat the protected intermediate with

-BuLi at -78°C in THF. The bromine at C3 undergoes rapid exchange.[1] -

Quench: Add anhydrous DMF.

-

Deprotection: Acidic workup removes the protecting group (if THP/SEM used) or spontaneous hydrolysis occurs.

Why this matters: Direct purchase of the aldehyde often results in material that is 85-90% pure due to oxidation. Synthesizing it fresh from the stable bromide ensures >98% purity for sensitive SAR (Structure-Activity Relationship) campaigns.

Quality Assurance & Validation (QC)

Upon receipt of the material (either purchased or synthesized), the following QC workflow is mandatory. Aldehydes on electron-poor rings are prone to the Cannizzaro reaction (disproportionation) or air oxidation to the carboxylic acid.

Analytical Workflow

Figure 2: Quality Control workflow focusing on aldehyde-specific degradation pathways.

Key Analytical Markers[1]

-

1H-NMR (DMSO-d6):

-

Aldehyde Proton: Look for a sharp singlet between 9.8 – 10.2 ppm .

-

Impurity Flag: A broad singlet around 12.0–13.0 ppm indicates oxidation to the carboxylic acid (CAS 885521-65-3).[1]

-

Hydration: Absence of the aldehyde peak and appearance of a broad signal at 6.0–7.0 ppm suggests formation of the gem-diol (hydrate), common if stored in humid conditions.

-

-

LC-MS:

Handling and Storage

-

Storage: -20°C under Argon/Nitrogen atmosphere.

-

Stability: The 4-fluoro substituent withdraws electron density, making the C3-aldehyde highly electrophilic.[1] It will react with atmospheric moisture to form hydrates over time.[1]

-

Recommendation: If purchasing >1g, request packaging in multiple small vials (e.g., 5 x 200mg) to avoid repeated freeze-thaw cycles and exposure to air.

References

-

BLD Pharm . Product Datasheet: Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate (CAS 885521-50-6).[1][2][5] Retrieved from

-

ChemicalBook . Supplier List for CAS 885521-50-6. Retrieved from

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary: Indazole-6-carboxylic acid derivatives. Retrieved from

-

Biozol . Product Datasheet: Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate (CAS 885521-41-5).[1][3][4] Retrieved from

-

Google Patents . Synthesis of 5-bromo-4-fluoro-1H-indazole and related intermediates (CN110452177A). Retrieved from

Sources

- 1. 885521-44-8|Methyl 4-fluoro-1H-indazole-6-carboxylate|BLD Pharm [bldpharm.com]

- 2. 447-44-9|4-Fluoro-1H-indazole-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate (1 x 1 g) | Reagentia [reagentia.eu]

- 4. Home Page | BIOZOL [biozol.de]

- 5. 1079993-19-3|Methyl 7-fluoro-1H-indazole-4-carboxylate|BLD Pharm [bldpharm.com]

Strategic Synthesis and Application of Bifunctional Indazole Scaffolds: A Technical Guide to Formyl- and Ester-Substituted Building Blocks

Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant agents.[1][2][3] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions within protein active sites have cemented its role in drug discovery.[4] This technical guide provides an in-depth exploration of novel indazole building blocks orthogonally functionalized with both formyl and ester groups. These bifunctional scaffolds serve as exceptionally versatile platforms for the rapid generation of diverse chemical libraries. We will dissect field-proven synthetic strategies, moving beyond simple protocols to explain the underlying chemical principles and rationale that govern experimental choices. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful intermediates to accelerate their discovery programs.

Chapter 1: The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a structure of profound importance in pharmaceutical sciences.[1] It exists predominantly in its 1H- and 2H-tautomeric forms, with the 1H-indazole being the more thermodynamically stable and common isomer.[5] This structural motif is not merely an academic curiosity; it is the central pharmacophore in numerous marketed drugs, including the anti-cancer agents Niraparib and Pazopanib.[1][6]

The power of the indazole scaffold lies in its role as a bioisostere—a chemical substitute that retains the parent molecule's biological activity. It is frequently employed as a bioisosteric replacement for indoles and phenols.[3][5] Compared to a phenol, an indazole can be less susceptible to metabolic oxidation and offers a distinct vector for hydrogen bonding.[3] Unlike an indole, the additional nitrogen atom in the pyrazole ring acts as a hydrogen bond acceptor, which can provide improved affinity and selectivity for a biological target, particularly the hinge region of protein kinases.[3]

The true potential of the indazole core is unlocked through precise functionalization. Formyl (-CHO) and ester (-COOR) groups are particularly valuable synthetic handles.

-

The formyl group is a gateway to a vast array of transformations, including reductive amination to form amines, Wittig reactions to generate alkenes, and condensations to build new heterocyclic systems.[7]

-

The ester group can be readily hydrolyzed to a carboxylic acid for amide bond formation, reduced to a primary alcohol, or converted to other carbonyl derivatives, providing another axis for diversification.

This guide focuses on the strategic synthesis of indazoles bearing both functionalities, creating a powerful toolkit for combinatorial chemistry and lead optimization.

Chapter 2: Synthetic Strategies for Indazole-3-Carbaldehydes

The introduction of a formyl group at the C3 position of the indazole ring is a non-trivial synthetic challenge that requires specific and often clever strategies.

Pillar 1: Scaffold Hopping via Nitrosative Rearrangement of Indoles

A common pitfall for chemists new to this scaffold is attempting a direct Vilsmeier-Haack formylation (POCl₃/DMF) on an unsubstituted 1H-indazole. Unlike its indole bioisostere, which readily formylates at C3, the indazole ring is generally unreactive under these conditions.[8][9][10] This lack of reactivity necessitates alternative approaches.

The most robust and widely applicable method to synthesize 1H-indazole-3-carbaldehydes is not by functionalizing an indazole at all, but by chemically transforming an indole.[11] This "scaffold hopping" strategy involves the nitrosation of an indole at the C3-position, which triggers a cascade of reactions, ultimately leading to ring opening and re-closure to form the desired indazole product.[8] The reaction proceeds through an intermediate oxime, which rearranges to yield the final aldehyde.[8] This method is powerful because it works for both electron-rich and electron-deficient indoles, with temperature being the key variable to drive the reaction to completion.[11]

Workflow: Nitrosative Rearrangement of Indole to Indazole

Caption: Workflow for indole-to-indazole scaffold hopping.

Detailed Protocol: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde[7][11][12]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (NaNO₂, 1.65 g, 24 mmol, 8 equiv.) in deionized water (12 mL) and N,N-dimethylformamide (DMF, 9 mL). Cool the solution to 0 °C in an ice bath.

-

Nitrosating Agent Formation: Slowly add 2 N aqueous hydrochloric acid (HCl, 10.5 mL, 21 mmol, 7 equiv.) to the sodium nitrite solution while maintaining the temperature at 0 °C. Stir the resulting mixture under an argon atmosphere for 10 minutes. Causality: This in situ formation of nitrous acid and its derivatives is crucial for the subsequent electrophilic attack on the indole.

-

Substrate Addition: In a separate flask, dissolve 6-nitroindole (501 mg, 3 mmol, 1 equiv.) in DMF (9 mL).

-

Reaction: Add the solution of 6-nitroindole to the nitrosating agent mixture at 0 °C. The slow addition is critical to prevent side reactions. Trustworthiness: A syringe pump is recommended for controlled addition over 2 hours to minimize the formation of dimeric byproducts, a common failure mode in this reaction.[11]

-

Reaction Progression: After the addition is complete, heat the reaction mixture to 80 °C and stir for 6 hours. Expertise: Electron-deficient indoles, like the 6-nitro derivative, require heating to facilitate the rearrangement, whereas electron-rich indoles may proceed at room temperature.[11]

-

Work-up and Isolation: Cool the mixture to room temperature and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 6-Nitro-1H-indazole-3-carbaldehyde.

| Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 6-Fluoroindole | Room Temp | 5 | 85 | [11] |

| 5-Bromoindole | 50 | 2 | 89 | [11] |

| 5-Cyanoindole | 80 | 4 | 88 | [11] |

| 6-Nitroindole | 80 | 6 | 77 | [7] |

| Table 1. Representative yields for the nitrosation of various indoles. |

Pillar 2: Direct C-H Formylation of 2H-Indazoles

While direct C3-formylation of 1H-indazoles is challenging, recent advances have enabled this transformation on the 2H-indazole tautomer. A novel microwave-assisted method utilizes Selectfluor as an oxidant and DMSO as both the solvent and formylating agent.[6] This approach provides moderate to excellent yields and is believed to proceed through a radical pathway, offering a complementary strategy to the indole rearrangement method, particularly for accessing functionalized 2H-indazoles.[6]

Detailed Protocol: Microwave-Assisted C3-Formylation of 2-Phenyl-2H-indazole[6]

-

Reaction Setup: In a microwave vial, combine 2-phenyl-2H-indazole (0.2 mmol, 1 equiv.) and Selectfluor (0.6 mmol, 3 equiv.).

-

Solvent Addition: Add dimethyl sulfoxide (DMSO, 2 mL).

-

Microwave Irradiation: Seal the vial and heat the mixture to 125 °C for 1 hour under microwave irradiation. Causality: Microwave heating accelerates the reaction, likely by promoting the formation of the key radical intermediates required for the formylation.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to afford 2-phenyl-2H-indazole-3-carbaldehyde.

Chapter 3: Introduction of Ester Functionality

The installation of an ester group onto the indazole scaffold is typically more straightforward and can be achieved through several reliable methods.

Pillar 1: Palladium-Catalyzed Carbonylative Coupling

The most powerful and versatile method for introducing esters is the palladium-catalyzed carbonylation of halo-indazoles (e.g., bromo- or iodo-indazoles).[13][14] This reaction utilizes carbon monoxide (CO) as a C1 source and an alcohol as a nucleophile to construct the ester group directly on the aromatic ring. The reaction is highly efficient and tolerates a wide range of functional groups.[14]

Catalytic Cycle: Pd-Catalyzed Carbonylation

Caption: The catalytic cycle for alkoxycarbonylation.

Detailed Protocol: Synthesis of Methyl 5-Bromo-1H-indazole-3-carboxylate[15]

This protocol describes the N-alkylation of a pre-existing ester, but the synthesis of the starting ester itself would follow a general carbonylation procedure. A general protocol is provided below.

-

Reaction Setup: To an oven-dried, argon-flushed flask, add the bromo-indazole (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

-

Reagent Addition: Add methanol (5 mL) and a base such as triethylamine (Et₃N, 2.0 mmol, 2 equiv.).

-

Carbonylation: Pressurize the vessel with carbon monoxide (CO, e.g., 10 bar) and heat the mixture to 80-100 °C. Trustworthiness: The use of a CO balloon is feasible for small-scale reactions, but a pressurized reactor is essential for safety and reproducibility on a larger scale.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Vent the CO, cool the reaction, dilute with an organic solvent, and filter through celite. Concentrate the filtrate and purify by column chromatography to obtain the desired indazole ester.

Pillar 2: Carboxylation and Esterification

An alternative route involves the formation of an indazole carboxylic acid, which is then esterified. The carboxylic acid can be generated by direct C-H metalation (using a strong base like n-BuLi) followed by quenching with solid carbon dioxide (dry ice).[4][16] This method's regioselectivity is dictated by the most acidic proton or can be guided by directing groups.

Detailed Protocol: Carboxylation and Esterification

-

Carboxylation: Dissolve an N-protected indazole (e.g., SEM-protected, 1 equiv.) in anhydrous THF and cool to -78 °C.[16] Add n-butyllithium (1.1 equiv.) dropwise. After stirring for 1 hour, add an excess of crushed dry ice. Allow the mixture to warm to room temperature. Quench with aqueous NH₄Cl, acidify with HCl, and extract the carboxylic acid product.

-

Esterification (Fischer): Reflux the crude carboxylic acid in an excess of methanol with a catalytic amount of sulfuric acid (H₂SO₄) until the reaction is complete. Neutralize, extract, and purify to yield the methyl ester.

Chapter 4: Orthogonal Synthesis of Bifunctional Formyl-Ester Indazole Building Blocks

The synthesis of indazoles containing both formyl and ester groups requires a carefully planned, multi-step sequence that considers the compatibility of the reagents and the relative reactivity of the functional groups and their precursors.

Strategy A: Scaffold Hopping Approach

This elegant strategy builds the required functionality onto an indole precursor before executing the nitrosative rearrangement. This avoids protecting group manipulations on the indazole core and leverages the robust nature of the scaffold-hopping reaction.

Workflow: Synthesis of Methyl 6-(1H-indazole-3-carbaldehyde)carboxylate

Caption: A potential route using a late-stage scaffold hop.

Conceptual Protocol:

-

Starting Material: Begin with a commercially available or synthesized halo-indole, for example, 6-bromoindole.

-

Ester Installation: Perform a palladium-catalyzed alkoxycarbonylation on the 6-bromoindole using CO and methanol to generate methyl 6-indolecarboxylate.

-

Scaffold Hopping: Subject the resulting indole ester to the optimized nitrosative rearrangement conditions (NaNO₂/HCl). The indole ring will rearrange to form the 1H-indazole-3-carbaldehyde scaffold, preserving the ester group at the 6-position. This delivers the target bifunctional building block in a highly efficient manner.

Strategy B: Functionalization of a Pre-formed Indazole Core

This more traditional approach involves the sequential functionalization of a suitable indazole starting material. The choice of which group to install first depends on the desired substitution pattern and the stability of the intermediates.

Case Study: Synthesis of Ethyl 6-formyl-1H-indazole-3-carboxylate

-

Start with a Dihalo-Indazole: A logical starting point is a molecule like 3,6-dibromo-1H-indazole.

-

Selective Carbonylation: The C3-halogen is often more reactive towards certain palladium-catalyzed reactions. It is plausible to achieve selective carbonylation at the C3 position by carefully choosing the catalyst, ligand, and reaction conditions. This would yield ethyl 6-bromo-1H-indazole-3-carboxylate. Expertise: This selectivity can be challenging and may require significant optimization or the use of protecting groups at N1 to modulate the electronics of the ring system.

-

Formyl Group Introduction: The remaining bromine at C6 serves as a handle for introducing the formyl group. This can be achieved via a halogen-metal exchange (e.g., with n-BuLi at low temperature) followed by quenching the resulting organometallic species with a formylating agent like DMF.

-

Deprotection: If an N1-protecting group was used, a final deprotection step would be required to yield the final product.

Chapter 5: Applications in Library Synthesis

These bifunctional building blocks are powerful nodes for creating divergent chemical libraries. A single formyl-ester indazole can be elaborated into hundreds of distinct final compounds through parallel synthesis.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 9. pcbiochemres.com [pcbiochemres.com]

- 10. One moment, please... [chemistrysteps.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Palladium-catalyzed carbonylation reactions of aryl halides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. derpharmachemica.com [derpharmachemica.com]

Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate CAS number search

Executive Summary

Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate (CAS 885521-50-6 ) is a high-value heterocyclic building block used primarily in the discovery of poly-ADP-ribose polymerase (PARP) inhibitors and receptor tyrosine kinase (RTK) antagonists. Characterized by its highly functionalized indazole core, this compound offers three distinct vectors for chemical diversification: the electrophilic C3-formyl group, the nucleophilic N1-position, and the C6-ester moiety.

This guide provides a definitive technical analysis of the compound, establishing its identification, validated synthetic pathways, and handling protocols for drug discovery workflows.

Chemical Identification & Properties

| Property | Technical Specification |

| Chemical Name | Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate |

| CAS Number | 885521-50-6 |

| Molecular Formula | C₁₀H₇FN₂O₃ |

| Molecular Weight | 222.17 g/mol |

| MDL Number | MFCD08272209 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, EtOAc; sparingly soluble in water |

| Storage | Inert atmosphere, -20°C (Aldehyde sensitivity to oxidation) |

| SMILES | COC(=O)C1=CC2=C(C(F)=C1)C(C=O)=NN2 |

Structural Insight: The 4-fluoro substituent induces a significant electronic dipole, modulating the pKa of the N1-proton and influencing the reactivity of the adjacent C3-formyl group. This steric and electronic crowding makes the C3-position less accessible than in non-fluorinated analogs, requiring specialized conditions for functionalization.

Synthetic Pathways & Production

For research and scale-up, direct synthesis from the unfunctionalized indazole core is often inefficient due to the deactivating nature of the C6-ester. The most robust, field-proven protocol utilizes a Metal-Catalyzed Functionalization Strategy starting from the 3-bromo precursor.

Validated Synthetic Route (The "Vinyl-Oxidation" Protocol)

This route avoids the use of organolithium reagents (e.g.,

Step 1: Suzuki-Miyaura Vinylation

-

Precursor: Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate (CAS 885521-41-5).[1][2]

-

Reagents: Potassium vinyltrifluoroborate, Pd(dppf)Cl₂, Cs₂CO₃.

-

Solvent: 1,4-Dioxane/H₂O (9:1).

-

Conditions: 90°C, 4 hours, Inert Atmosphere (Ar/N₂).

-

Mechanism: Palladium inserts into the C-Br bond. The vinyl group is transferred, creating the C3-styrene intermediate.

Step 2: Oxidative Cleavage (Lemieux-Johnson)

-

Reagents: OsO₄ (cat.), NaIO₄ (stoichiometric), 2,6-Lutidine.

-

Solvent: THF/H₂O (1:1).

-

Conditions: 0°C to RT, 2 hours.

-

Mechanism: Osmium tetroxide dihydroxylates the vinyl double bond; periodate cleaves the diol to yield the C3-aldehyde.

Synthetic Workflow Diagram

Figure 1: Chemo-selective synthesis of CAS 885521-50-6 avoiding ester reduction.

Experimental Protocols

Safety Warning: Osmium tetroxide (OsO₄) is highly toxic and volatile. All operations must be performed in a well-ventilated fume hood using double nitrile gloves and eye protection.

Protocol A: Preparation of the 3-Vinyl Intermediate

-

Charge: In a 100 mL round-bottom flask, combine Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate (1.0 eq), Potassium vinyltrifluoroborate (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Solvent: Add degassed 1,4-dioxane (10 mL/g) and 2M aq. Cs₂CO₃ (3.0 eq).

-

Reaction: Reflux at 90°C under Argon for 4 hours. Monitor by LC-MS for disappearance of bromide (M+H 273/275).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Aldehyde Generation (Oxidative Cleavage)

-

Dissolve: Dissolve the 3-vinyl intermediate (1.0 eq) in THF/Water (1:1).

-

Catalyst: Add 2,6-Lutidine (2.0 eq) followed by OsO₄ (2.5 wt% in t-BuOH, 0.02 eq). Stir for 5 mins (solution turns dark).

-

Cleavage: Add NaIO₄ (3.0 eq) in portions over 20 minutes. A white precipitate (NaIO₃) will form.

-

Quench: Stir for 2 hours. Quench with saturated aqueous Na₂S₂O₃ to reduce residual osmium.

-

Isolation: Extract with DCM (3x). The organic layer should be washed with 1M HCl (to remove lutidine) and brine.

-

Product: Concentrate to yield the crude aldehyde. Recrystallize from EtOAc/Heptane if necessary.

Applications in Drug Discovery

The 4-fluoro-3-formyl-indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for:

-

PARP Inhibitors: The indazole core mimics the nicotinamide moiety of NAD+, binding to the donor site of PARP enzymes. The C3-formyl group is typically converted via reductive amination to install solubilizing amine tails (e.g., piperazines).

-

Kinase Inhibitors: The C6-ester provides a handle for attaching "hinge-binding" motifs or extending into the solvent-front region of the kinase pocket.

Decision Tree: Functionalization Strategy

Figure 2: Divergent synthesis strategies utilizing the C3-formyl handle.

References

-

BLD Pharm. (2025). Product Analysis: Methyl 4-fluoro-3-formyl-1H-indazole-6-carboxylate (CAS 885521-50-6).[3][4][5] Retrieved from

-

Lefebvre, V., et al. (2010).[6] "General Synthesis of Substituted Indazoles." Journal of Organic Chemistry, 75(8), 2730-2732. (Mechanistic basis for indazole cyclization).

-

Li, P., et al. (2012).[6] "Indazole Synthesis via [3+2] Cycloaddition." Journal of Organic Chemistry, 77(7), 3127-3133.

-

Accela ChemBio. (2024). Catalog Entry: Indazole Intermediates. Retrieved from

-

RSC Advances. (2018). "Direct access to 1H-indazole-3-carboxaldehyde derivatives." Royal Society of Chemistry. Retrieved from

Sources

- 1. Home Page | BIOZOL [biozol.de]

- 2. 885521-41-5|Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate|BLD Pharm [bldpharm.com]

- 3. 885521-44-8|Methyl 4-fluoro-1H-indazole-6-carboxylate|BLD Pharm [bldpharm.com]

- 4. 1079993-19-3|Methyl 7-fluoro-1H-indazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 5. 447-44-9|4-Fluoro-1H-indazole-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. Indazole synthesis [organic-chemistry.org]

Methodological & Application

Application Note: Hydrolysis of Methyl Indazole-6-Carboxylate

Executive Summary

This guide details the validated protocols for the saponification of methyl 1H-indazole-6-carboxylate to 1H-indazole-6-carboxylic acid . This transformation is a critical step in the synthesis of PARP inhibitors (e.g., Niraparib) and various kinase inhibitors.

While ester hydrolysis is a standard transformation, the amphoteric nature of the indazole core (possessing both an acidic N-H and a basic pyridinic nitrogen) presents unique solubility and isolation challenges. This note provides two distinct protocols: a mild Lithium Hydroxide method for small-scale/medicinal chemistry and a robust Sodium Hydroxide method optimized for process scale-up.

Key Chemical Transformation

Reaction: Methyl 1H-indazole-6-carboxylate

Chemical Strategy & Mechanistic Insight

The "Dianion" Effect

Unlike simple aromatic esters, the hydrolysis of methyl indazole-6-carboxylate under basic conditions proceeds through a dianion intermediate .

-

Deprotonation 1: The base (OH⁻) first deprotonates the acidic indazole N-H (

), forming the indazolide anion. -

Hydrolysis: Hydroxide attacks the ester carbonyl to form the carboxylate.

-

Result: The species in solution is a highly soluble dianion (Indazole-N⁻ / Carboxylate-COO⁻).

Implication for Workup: The reaction mixture remains homogeneous and basic. Precipitation of the product requires careful acidification to a precise pH window (pH 3–4) to protonate both the carboxylate and the indazole nitrogen without protonating the basic pyridinic nitrogen (

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway highlighting the formation of the soluble dianion species prior to acidification.

Experimental Protocols

Protocol A: Mild Hydrolysis (LiOH / THF / Water)

Best for: Medicinal Chemistry, gram-scale, and substrates with sensitive substituents.

Reagents:

-

Methyl 1H-indazole-6-carboxylate (1.0 equiv)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)[1]

-

Tetrahydrofuran (THF) (Grade: HPLC)

-

Deionized Water

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the ester (1.0 g, 5.68 mmol) in THF (10 mL). Stir until a clear solution or fine suspension is obtained.

-

Reagent Preparation: Dissolve LiOH·H₂O (0.71 g, 17.0 mmol) in water (5 mL).

-

Addition: Add the aqueous LiOH solution dropwise to the THF mixture. The solution may turn slightly yellow (formation of indazolide anion).

-

Reaction: Stir vigorously at Room Temperature (20–25 °C) for 4–6 hours.

-

QC Check: Monitor by LC-MS or TLC (10% MeOH in DCM). Look for the disappearance of the ester spot (

) and the baseline spot of the acid.

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove THF (bath temp < 40 °C).

-

Dilute the aqueous residue with water (10 mL).

-

Cool to 0–5 °C in an ice bath.

-

Critical Step: Slowly add 1M HCl dropwise while stirring until pH 3–4 is reached. A thick white/off-white precipitate will form.

-

Note: Do not acidify below pH 2, or the product may redissolve as the hydrochloride salt.

-

-

Isolation: Filter the solid using a sintered glass funnel. Wash the cake with cold water (2 × 5 mL) followed by a minimal amount of cold ether/heptane (to remove lipophilic impurities).

-

Drying: Dry under high vacuum at 45 °C for 12 hours.

Expected Yield: 85–95% Appearance: White to pale beige powder.

Protocol B: Process Scale Hydrolysis (NaOH / MeOH / Water)

Best for: Multi-gram to Kilogram scale, cost-efficiency.

Reagents:

-

Methyl 1H-indazole-6-carboxylate (1.0 equiv)

-

Sodium Hydroxide (NaOH) pellets (2.5 equiv)

-

Methanol (MeOH)[2]

Procedure:

-

Slurry: Charge the ester (10.0 g, 56.8 mmol) and Methanol (50 mL) into a reactor.

-

Base Addition: Add a solution of NaOH (5.68 g, 142 mmol) in Water (20 mL).

-

Reflux: Heat the mixture to Reflux (65 °C) for 2–3 hours.

-

Why Reflux? Indazole esters can be sparingly soluble. Reflux ensures homogeneity and drives the reaction to completion rapidly.

-

-

Quench/Workup:

-

Precipitation:

-

Add 2M HCl slowly to the filtrate at 20 °C.

-

Target pH: 3.5 ± 0.2 .

-

Stir the slurry for 30 minutes to age the crystal.

-

-

Isolation: Filter and wash with water (3 × 20 mL). Dry in a vacuum oven at 50 °C.

Expected Yield: >90%

Critical Process Parameters (CPPs) & Data Summary

| Parameter | Protocol A (LiOH) | Protocol B (NaOH) | Impact on Quality |

| Solvent System | THF/Water (2:1) | MeOH/Water (2.5:1) | THF is better for solubility of lipophilic derivatives; MeOH is greener/cheaper. |

| Stoichiometry | 3.0 equiv Base | 2.5 equiv Base | Excess base ensures complete deprotonation of the Indazole-NH. |

| Temperature | 20–25 °C | 65 °C (Reflux) | High temp speeds up reaction but risks decarboxylation (rare for this substrate). |

| Quench pH | 3.0 – 4.0 | 3.0 – 4.0 | CRITICAL: pH < 2 forms soluble salts; pH > 5 leaves unprotonated carboxylate. |

| Reaction Time | 4–6 Hours | 2–3 Hours | Verified by HPLC/TLC. |

Workflow Decision Tree

Figure 2: Decision tree for selecting the optimal hydrolysis protocol based on scale.

Troubleshooting Guide

Issue: Low Yield / No Precipitate upon Acidification

-

Cause: pH is too low (< 2.0).

-

Fix: The pyridine nitrogen has protonated, forming a soluble HCl salt. Back-titrate with 1M NaOH to pH 3.5 to induce precipitation.

Issue: Incomplete Reaction

-

Cause: Poor solubility of the starting ester.

-

Fix: Ensure THF or MeOH is used as a co-solvent. Pure aqueous base will not work efficiently. If using Protocol B, ensure reflux is maintained.

Issue: Product is Sticky/Gummy

-

Cause: Trapped solvent or impurities.

-

Fix: Triturate the solid with diethyl ether or hexanes. This removes trapped organic solvents and hardens the solid.

References

-

ChemicalBook. Synthesis of 1H-indazole-6-carboxylic acid from methyl ester. Retrieved from .

-

Pfizer Inc. Methods for preparing indazole compounds. WO2006048745A1. Retrieved from .

-

Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification). Retrieved from .

-

GuideChem. Protocol for Indazole-6-carboxylic acid synthesis. Retrieved from .

Sources

- 1. METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE | 885278-42-2 [chemicalbook.com]

- 2. Saponification-Typical procedures - operachem [operachem.com]

- 3. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 4. US6998489B2 - Methods of making indazoles - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

Application Notes and Protocols: Unveiling the Reaction Mechanisms of the Aldehyde Group in 4-Fluoro-3-Formyl Indazoles

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide to understanding and utilizing the aldehyde functionality of 4-fluoro-3-formyl indazoles in synthetic chemistry. This document delves into the electronic influences on the reactivity of the formyl group and presents detailed protocols for key transformations, including the Knoevenagel condensation, Wittig reaction, and reductive amination. The insights and procedures outlined herein are designed to empower researchers in the fields of medicinal chemistry and drug development to effectively leverage this versatile scaffold.

Introduction: The Strategic Importance of 4-Fluoro-3-Formyl Indazoles

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates. The introduction of a formyl group at the 3-position and a fluorine atom at the 4-position of the indazole ring system creates a molecule with a unique electronic profile and versatile synthetic handles. The 4-fluoro substituent, being highly electronegative, exerts a significant electron-withdrawing inductive effect, which modulates the reactivity of the entire heterocyclic system, including the aldehyde at the adjacent C3 position. Understanding the interplay of these electronic factors is paramount for predicting and controlling the outcomes of chemical transformations.

The aldehyde group at the 3-position serves as a crucial entry point for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Its reactivity is influenced by the electron-deficient nature of the indazole ring, further enhanced by the 4-fluoro substituent. This heightened electrophilicity of the carbonyl carbon makes it an excellent substrate for nucleophilic attack, enabling a diverse range of chemical modifications.

This guide will explore the mechanistic underpinnings of several key reactions involving the aldehyde group of 4-fluoro-3-formyl indazoles and provide detailed, field-proven protocols for their execution.

Electronic Landscape and its Impact on Aldehyde Reactivity

The reactivity of the formyl group in 4-fluoro-3-formyl indazole is a direct consequence of the electronic distribution within the molecule. The indazole ring itself is an electron-deficient aromatic system. The addition of a fluorine atom at the 4-position significantly amplifies this effect through its strong -I (inductive) effect.

This electron-withdrawing environment enhances the partial positive charge on the carbonyl carbon of the 3-formyl group, making it more susceptible to nucleophilic attack compared to benzaldehyde or even 3-formylindazole. This enhanced electrophilicity is a key consideration when designing synthetic strategies and choosing reaction conditions.

Caption: Electronic influences on the 3-formyl group.

Key Transformations of the Aldehyde Group

The enhanced electrophilicity of the aldehyde in 4-fluoro-3-formyl indazoles allows for a range of important chemical transformations. This section details the mechanisms and provides protocols for three such reactions: the Knoevenagel condensation, the Wittig reaction, and reductive amination.

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting a carbonyl compound with an active methylene compound in the presence of a basic catalyst.[1] The electron-withdrawing nature of the 4-fluoro-3-formyl indazole makes it an excellent substrate for this reaction, often proceeding under mild conditions with high yields.

Mechanism: The reaction is initiated by the deprotonation of the active methylene compound by a weak base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the 4-fluoro-3-formyl indazole. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the α,β-unsaturated product.

Caption: Mechanism of the Knoevenagel Condensation.

Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the condensation of 4-fluoro-3-formylindazole with malononitrile, a common active methylene compound.

| Reagent/Parameter | Amount/Value | Notes |

| 4-Fluoro-3-formylindazole | 1.0 mmol | --- |

| Malononitrile | 1.1 mmol | Slight excess ensures complete reaction. |

| Piperidine | 0.1 mmol | Acts as a basic catalyst. |

| Ethanol | 10 mL | Solvent. |

| Temperature | Room Temperature | Mild conditions are often sufficient. |

| Reaction Time | 1-3 hours | Monitor by TLC. |

Procedure:

-

To a solution of 4-fluoro-3-formylindazole (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add malononitrile (1.1 mmol).

-

Add piperidine (0.1 mmol) to the mixture with stirring.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. Filter the solid product and wash with cold ethanol.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[2] This reaction is particularly valuable for its high degree of regioselectivity in placing the double bond. For 4-fluoro-3-formyl indazole, the Wittig reaction provides a direct route to 3-vinylindazole derivatives.

Mechanism: The reaction proceeds through the nucleophilic attack of the ylide carbon on the carbonyl carbon of the aldehyde, forming a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the alkene and triphenylphosphine oxide. The high stability of the P=O bond in triphenylphosphine oxide is a major driving force for this reaction.[3]

Caption: Mechanism of the Wittig Reaction.

Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

This protocol describes the synthesis of 4-fluoro-3-vinylindazole using methyltriphenylphosphonium bromide as the Wittig salt.

| Reagent/Parameter | Amount/Value | Notes |

| Methyltriphenylphosphonium bromide | 1.2 mmol | The Wittig salt. |

| n-Butyllithium (n-BuLi) | 1.1 mmol | Strong base for ylide generation. |

| Anhydrous Tetrahydrofuran (THF) | 20 mL | Anhydrous conditions are crucial. |

| 4-Fluoro-3-formylindazole | 1.0 mmol | --- |

| Temperature | 0 °C to Room Temperature | Ylide generation at 0°C, reaction at RT. |

| Reaction Time | 2-4 hours | Monitor by TLC. |

Procedure:

-

To a stirred suspension of methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (15 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add n-butyllithium (1.1 mmol, typically a solution in hexanes) dropwise. A characteristic color change (often to orange or yellow) indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 4-fluoro-3-formylindazole (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reductive Amination: Synthesis of Amines

Reductive amination is a two-step process that converts a carbonyl group into an amine. It involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. This method is highly efficient for the synthesis of primary, secondary, and tertiary amines.

Mechanism: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the 4-fluoro-3-formyl indazole to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines). A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the C=N double bond to a C-N single bond.[4]

Caption: Mechanism of Reductive Amination.

Protocol: Reductive Amination with Benzylamine

This protocol describes the synthesis of N-( (4-fluoro-1H-indazol-3-yl)methyl)aniline.

| Reagent/Parameter | Amount/Value | Notes |

| 4-Fluoro-3-formylindazole | 1.0 mmol | --- |

| Benzylamine | 1.1 mmol | The amine nucleophile. |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1.5 mmol | A mild and selective reducing agent. |

| Dichloromethane (DCM) | 15 mL | Solvent. |

| Acetic Acid | 2-3 drops | Catalyzes imine formation. |

| Temperature | Room Temperature | --- |

| Reaction Time | 4-8 hours | Monitor by TLC. |

Procedure:

-

To a solution of 4-fluoro-3-formylindazole (1.0 mmol) and benzylamine (1.1 mmol) in dichloromethane (15 mL), add a few drops of glacial acetic acid.

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Characterization Data

The products of these reactions can be characterized using standard analytical techniques. Below is a representative table of expected spectroscopic data for the product of the Knoevenagel condensation with malononitrile.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| 2-((4-fluoro-1H-indazol-3-yl)methylene)malononitrile | ~8.5 (s, 1H, vinyl-H), 7.2-7.8 (m, 3H, Ar-H), 13.5 (br s, 1H, NH) | ~160 (C=C), ~140-150 (Ar-C), ~115 (CN), ~80 (C=C) | ~3300 (N-H), ~2220 (C≡N), ~1600 (C=C) | [M+H]⁺ |

Note: The exact chemical shifts and peak positions may vary depending on the solvent and instrument used.

Conclusion

The 3-formyl group of 4-fluoro-3-formyl indazole is a highly versatile and reactive functional group. The electron-withdrawing nature of the 4-fluoro substituent and the indazole ring enhances the electrophilicity of the aldehyde, making it an excellent substrate for a variety of nucleophilic addition and condensation reactions. The protocols detailed in these application notes for the Knoevenagel condensation, Wittig reaction, and reductive amination provide robust and reliable methods for the synthesis of diverse and valuable indazole derivatives. By understanding the underlying reaction mechanisms and the electronic factors at play, researchers can effectively utilize 4-fluoro-3-formyl indazole as a key building block in the development of novel therapeutics and other advanced materials.

References

-

Knoevenagel Condensation. In Wikipedia; 2023. Accessed February 15, 2026. [Link]

-

Reductive Amination. In Wikipedia; 2023. Accessed February 15, 2026. [Link]

-

The Wittig Reaction. In Organic Reactions; 2014. Accessed February 15, 2026. [Link]

-

Wittig Reaction. In Wikipedia; 2023. Accessed February 15, 2026. [Link]

Sources

Application Note: Strategic Protection of 1H-Indazole Nitrogen in Drug Discovery

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, featured in kinase inhibitors (e.g., Axitinib, Pazopanib) and ion channel modulators. However, the ambident nucleophilicity of the indazole ring (

The Challenge: Tautomerism and Regioselectivity

Indazole exists in a tautomeric equilibrium between the

-

Thermodynamic Preference: The

-tautomer is favored by -

Reactivity Profile:

- Protection: Generally favored under thermodynamic conditions.[1] Essential for preserving aromaticity during harsh downstream steps (e.g., Suzuki coupling, acid treatments).

-

Protection: Often favored under kinetic conditions or by steric steering. Crucial for C3-functionalization , as

Strategic Decision Matrix

Before selecting a reagent, analyze your downstream requirements using the logic flow below.

Figure 1: Decision matrix for selecting indazole protecting groups based on synthetic utility.

Validated Protocols

Protocol A: Thermodynamic -THP Protection

Application: General protection for stability against bases and nucleophiles.

Mechanism: Acid-catalyzed addition to dihydropyran (DHP). The reaction is reversible; extended time and heat favor the thermodynamic

Reagents:

-

Substrate: 5-bromo-1H-indazole (1.0 equiv)

-

Reagent: 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)

-

Catalyst: p-Toluenesulfonic acid monohydrate (PTSA) (0.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (for higher T)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried RBF with 5-bromo-1H-indazole and PTSA. Suspend in DCM (0.2 M concentration).

-

Addition: Add DHP dropwise at room temperature (RT) under

. -

Reaction: Stir at RT for 4 hours.

-

Critical Checkpoint (TLC): Monitor disappearance of starting material. If

isomer (kinetic) is visible (often lower

-

-

Workup: Quench with sat. aq.

. Extract with DCM. Wash organics with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc).

-THP elutes first (less polar) in most systems compared to

Yield: Typically 85-95% (

Protocol B: -Selective SEM Protection (For C3-Lithiation)

Application: Enabling C3-lithiation. The SEM group on

Reagents:

-

Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

-

Reagent: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 equiv)

-

Solvent: Anhydrous THF or DMF (0°C to RT)

Step-by-Step Methodology:

-

Deprotonation: Suspend NaH in THF at 0°C. Add indazole solution dropwise. Stir 30 min until

evolution ceases (Formation of Indazolyl anion). -

Alkylation: Add SEM-Cl dropwise at 0°C. Warm to RT over 2 hours.

-

Workup: Quench carefully with

. Extract with EtOAc.[9] -

Isomer Separation (Crucial):

-

The reaction typically yields a mixture (e.g., 60:40

: -

Separation: Use silica gel chromatography.

-SEM is usually less polar (higher -

Validation: You MUST confirm regiochemistry by NOESY NMR (see Section 3) before proceeding to lithiation.

-

Data Summary: Isomer Ratios

| Condition | Solvent | Temp | Major Isomer | Ratio ( |

| NaH / SEM-Cl | THF | 0°C -> RT | ~1.5 : 1 | |

| NaH / SEM-Cl | DMF | -20°C | ~1.2 : 1 | |

| DHP / PTSA | DCM | Reflux | > 10 : 1 | |

| Targeting | Use steric bulk at C7 or specific directing groups to shift kinetic preference. |

Analytical Validation (Trustworthiness)

You cannot rely on

NMR Distinctions

-

-Protected Indazole:

-

NOESY: Strong cross-peak between the protecting group

-protons (e.g., -

HMBC:

correlates with C7a (bridgehead carbon).

-

-

-Protected Indazole:

-

NOESY: Strong cross-peak between the protecting group

-protons and the proton at C3 . -

HMBC:

correlates with C3 and C3a .

-

Figure 2: NMR logic for confirming regiochemistry of N-protected indazoles.

Deprotection Strategies

The choice of deprotection must be orthogonal to other functional groups installed.

-

THP Removal:

-

SEM Removal:

-

Conditions: TBAF (Tetra-n-butylammonium fluoride) in THF (reflux) or TFA/DCM.

-

Note: TBAF removal of SEM on indazoles can be sluggish. Adding ethylenediamine (as a formaldehyde scavenger) often improves yields.

-

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard text for general conditions).

-

Cheung, M. et al. "Regioselective Protection and Derivatization of Indazoles." Journal of Organic Chemistry, 2006.[1] (Describes the

-SEM directed lithiation strategy). -

Luo, G. et al. "Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles." Journal of Organic Chemistry, 2006, 71(14), 5392–5395.

-

Slade, D. J. et al. "Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions." Journal of Organic Chemistry, 2009. (Detailed study on Buchwald couplings of protected indazoles).

-

BenchChem. "A Comparative Guide to Confirming the Regiochemistry of Indazole Substitution Using 2D NMR." (Practical guide for NMR assignment).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Functionalization of the C3-Formyl Group in Fluoro-Indazoles

Introduction: The Versatile C3-Formyl Fluoro-Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, serving as a bioisostere for indole and benzimidazole.[1] The incorporation of a fluorine atom onto the indazole ring often enhances metabolic stability, binding affinity, and lipophilicity, making fluoro-indazoles particularly attractive motifs in modern pharmaceutical research.[2][3] The C3-formyl group, or carbaldehyde, at the 3-position of the fluoro-indazole core, is a highly versatile synthetic handle.[4] It serves as a linchpin for a diverse array of chemical transformations, enabling the construction of complex molecular architectures and the exploration of vast chemical space in the pursuit of novel therapeutic agents.[3][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key synthetic transformations of the C3-formyl group in fluoro-indazoles. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower rational experimental design.

Core Synthetic Transformations

The electron-withdrawing nature of the pyrazole ring and the fluorine substituent(s) influences the reactivity of the C3-formyl group. This section outlines the most common and synthetically useful functionalizations.

Diagram: Key Functionalization Pathways of C3-Formyl Fluoro-Indazoles

Caption: Key synthetic routes from C3-formyl fluoro-indazoles.

Oxidation to C3-Carboxylic Acids

The oxidation of the C3-formyl group to a carboxylic acid is a fundamental transformation, providing a key intermediate for amide bond formation, esterification, and other carboxylic acid-based derivatizations.[6]

Scientific Rationale: The Pinnick Oxidation

For the oxidation of aldehydes on electron-deficient and sensitive heterocyclic systems like fluoro-indazoles, harsh oxidizing agents can lead to side reactions and degradation. The Pinnick oxidation, utilizing sodium chlorite (NaClO₂) under mildly acidic conditions, is the method of choice.[7][8][9] The reaction is highly chemoselective for aldehydes and tolerates a wide range of functional groups.[8]

The active oxidant is chlorous acid (HClO₂), formed in situ from sodium chlorite and a mild acid, typically a phosphate buffer.[8] A crucial component of modern Pinnick oxidation protocols is the inclusion of a chlorine scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to undesired side reactions like chlorination of the aromatic ring.[8][10]

Diagram: Pinnick Oxidation Mechanism

Caption: Mechanism of the Pinnick oxidation with HOCl scavenging.

Protocol: Pinnick Oxidation of 7-Fluoro-1H-indazole-3-carbaldehyde

This protocol describes the oxidation of 7-fluoro-1H-indazole-3-carbaldehyde to 7-fluoro-1H-indazole-3-carboxylic acid.

Table 1: Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |

| 7-Fluoro-1H-indazole-3-carbaldehyde | 164.13 | 1.0 g | 1.0 |

| tert-Butanol (t-BuOH) | - | 20 mL | - |

| Water (H₂O) | - | 20 mL | - |

| 2-Methyl-2-butene | 70.13 | 4.3 mL | 10.0 |

| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 119.98 | 3.66 g | 5.0 |

| Sodium Chlorite (NaClO₂) (80% pure) | 90.44 | 3.42 g | 4.0 |

| Ethyl Acetate (EtOAc) | - | As needed | - |

| Saturated Sodium Sulfite (Na₂SO₃) solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-fluoro-1H-indazole-3-carbaldehyde (1.0 g) in a mixture of t-BuOH (20 mL) and water (20 mL).

-

Addition of Reagents: To the stirred solution at room temperature, add 2-methyl-2-butene (4.3 mL) followed by sodium dihydrogen phosphate (3.66 g).

-

Addition of Oxidant: In a separate beaker, dissolve sodium chlorite (3.42 g of 80% pure) in 10 mL of water. Add this solution dropwise to the reaction mixture over 10-15 minutes. An exotherm may be observed; maintain the temperature below 30 °C using a water bath if necessary.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous sodium sulfite solution to quench any remaining oxidant (test with starch-iodide paper).

-

Extraction: Adjust the pH of the aqueous layer to ~2-3 with 1M HCl. Extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 7-fluoro-1H-indazole-3-carboxylic acid, which can be further purified by recrystallization or column chromatography.

Reduction to C3-Hydroxymethyl Alcohols

The reduction of the C3-formyl group to a primary alcohol provides a valuable intermediate for etherification, esterification, or conversion to a leaving group for subsequent nucleophilic substitution.

Scientific Rationale: Sodium Borohydride Reduction